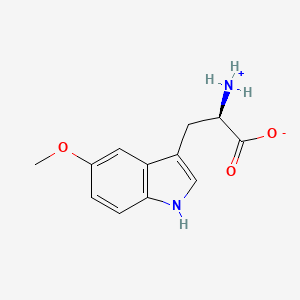

5-methoxy-D-tryptophan zwitterion

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

(2R)-2-azaniumyl-3-(5-methoxy-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m1/s1 |

InChI Key |

KVNPSKDDJARYKK-SNVBAGLBSA-N |

SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)[O-])[NH3+] |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)[O-])[NH3+] |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)[O-])[NH3+] |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of Zwitterionic Forms

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For 5-methoxy-D-tryptophan, NMR studies provide invaluable insights into its behavior in a physiological-like environment.

Solution-State Conformation and Dynamic Behavior of the Zwitterion

In solution, the zwitterionic nature of 5-methoxy-D-tryptophan, with its protonated amine group and deprotonated carboxylic acid group, dictates its conformational preferences. The molecule is not static; rather, it exists as a dynamic equilibrium of different conformers. The relative populations of these conformers are influenced by factors such as solvent polarity and pH.

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental techniques used to determine the solution-state structure. The chemical shifts of the protons and carbons in the molecule provide information about their local electronic environments. For instance, the chemical shifts of the protons on the indole (B1671886) ring can indicate the extent of its interaction with the solvent or other parts of the molecule.

A representative ¹H NMR spectrum of 5-methoxy-DL-tryptophan in DMSO-d6 shows distinct peaks for the various protons in the molecule. chemicalbook.com The aromatic protons on the indole ring typically appear in the downfield region (around 6.7-7.3 ppm), while the aliphatic protons of the amino acid side chain are found further upfield. chemicalbook.com The methoxy (B1213986) group protons characteristically present as a sharp singlet.

Table 1: Representative ¹H NMR Chemical Shifts for 5-methoxy-DL-tryptophan in DMSO-d6 chemicalbook.com

| Proton Assignment | Chemical Shift (ppm) |

| Indole NH | ~10.9 |

| Aromatic CH | 7.24, 7.21, 7.11, 6.70 |

| Methoxy OCH₃ | ~3.75 |

| α-CH | ~3.52 |

| β-CH₂ | 3.29, 3.00 |

Note: The exact chemical shifts can vary slightly depending on the specific experimental conditions.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish through-bond and through-space connectivities between different nuclei. This allows for a more detailed assignment of the NMR signals and provides crucial constraints for determining the three-dimensional structure of the molecule in solution.

Isotopic Labeling for Detailed Structural Assignments

To overcome challenges in assigning specific NMR signals, particularly in complex molecules, isotopic labeling is a powerful strategy. scripps.edu This involves selectively replacing certain atoms with their heavier isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. scripps.edunih.govisotope.com

For 5-methoxy-D-tryptophan, labeling the indole nitrogen with ¹⁵N can help to unambiguously identify the signals associated with this part of the molecule in ¹⁵N NMR spectra. nih.gov Similarly, ¹³C labeling at specific positions in the carbon skeleton can aid in the assignment of the ¹³C NMR spectrum. This technique is particularly useful for studying the interaction of 5-methoxy-D-tryptophan with other molecules, such as proteins or receptors, by monitoring the changes in the chemical shifts of the labeled atoms upon binding. nih.gov

X-ray Crystallography for Solid-State Structural Characterization

While NMR provides information about the dynamic nature of molecules in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid, crystalline state. nih.gov This technique has been instrumental in understanding the packing of amino acids and their derivatives.

Analysis of Hydrogen Bonding Networks within Crystalline Structures

In the crystalline state, zwitterionic 5-methoxy-D-tryptophan molecules are held together by an extensive network of hydrogen bonds. mdpi.comresearchgate.net The positively charged ammonium (B1175870) group (-NH₃⁺) acts as a hydrogen bond donor, while the negatively charged carboxylate group (-COO⁻) and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. The indole NH group can also participate in hydrogen bonding. mdpi.com

These hydrogen bonds create a highly ordered, three-dimensional lattice. The specific pattern of hydrogen bonding determines the crystal packing and influences the physical properties of the solid, such as its melting point and solubility. sigmaaldrich.com Analysis of the crystal structure of related tryptophan derivatives reveals that these hydrogen bonds can form intricate networks, including chains and sheets of molecules. researchgate.net

Stereochemical Purity Verification and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. For 5-methoxy-D-tryptophan, this technique can confirm that the amino acid has the D-configuration, as indicated by the spatial arrangement of the groups around the chiral alpha-carbon. sigmaaldrich.com This is crucial for ensuring the stereochemical purity of a sample, which is of utmost importance in many scientific applications. The IUPAC name for this specific enantiomer is (2R)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid. sigmaaldrich.com

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion)

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are sensitive to the chirality of molecules and provide information about their three-dimensional structure in solution. jascoinc.com

Circular dichroism measures the differential absorption of left and right circularly polarized light. jascoinc.com For an aromatic amino acid like 5-methoxy-D-tryptophan, the near-UV CD spectrum (typically 250-320 nm) is dominated by the electronic transitions of the indole chromophore. jascoinc.comnih.gov The sign and magnitude of the CD signals are highly sensitive to the conformation of the side chain and the local environment of the indole ring. Studies on tryptophan and its derivatives have shown that the CD spectra can be influenced by factors such as pH and solvent polarity. mdpi.comresearchgate.net

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The specific rotation of 5-methoxy-L-tryptophan has been reported, providing a measure of its optical activity. sigmaaldrich.com

Together, CD and ORD provide a spectroscopic fingerprint of the chiral nature of 5-methoxy-D-tryptophan and can be used to monitor conformational changes in response to environmental perturbations.

Characterization of Stereochemical Integrity and Conformational Transitions

The stereochemical integrity of 5-methoxy-D-tryptophan is of paramount importance, as the biological and chemical behavior of chiral molecules is intrinsically linked to their absolute configuration. The D-configuration signifies a specific spatial arrangement of the substituents around the α-carbon, which can be confirmed and monitored using various spectroscopic techniques.

Conformational transitions of the 5-methoxy-D-tryptophan zwitterion are primarily associated with rotations around the Cα-Cβ and Cβ-Cγ single bonds of the side chain, described by the dihedral angles χ1 and χ2, respectively. These rotations give rise to different rotamers, each with a distinct energy level and population. The interplay of steric and electronic factors, including hydrogen bonding, dictates the preferred conformations in different environments. numberanalytics.comnih.gov

Research Findings:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the solution-state structure of amino acids. For the related 5-methoxy-L-tryptophan in water at pH 7.0, 1H and 13C NMR chemical shifts have been extensively documented. nih.gov These data provide insights into the electronic environment of each atom within the molecule. While specific NMR data for the D-isomer is not as readily available in the literature, the chemical shifts are expected to be identical to the L-isomer under achiral conditions. The key distinction between the enantiomers lies in their interaction with other chiral entities.

Raman Optical Activity (ROA), a chiroptical technique that measures the vibrational circular dichroism in Raman scattering, is particularly sensitive to the stereochemistry and conformation of chiral molecules in solution. wikipedia.org Studies on tryptophan derivatives have shown that specific ROA bands can be correlated with the conformation of the indole side chain. For instance, a band around 1550 cm-1, assigned to the W3 vibration of the indole ring, has been suggested as a marker for the absolute stereochemistry of the tryptophan side chain. tu-braunschweig.de Computational studies on N-acetyl-(S)-tryptophan-N'-methylamide have demonstrated that the sign of the W3 ROA band correlates with the sign of the χ2,1 torsion angle, reflecting the local chirality at the Cβ atom. tu-braunschweig.de A positive W3 ROA signal generally corresponds to a positive χ2,1 torsion angle. tu-braunschweig.de For 5-methoxy-D-tryptophan, the opposite sign in the ROA spectrum compared to its L-enantiomer would be a definitive confirmation of its stereochemical integrity.

The following table summarizes key parameters related to the conformational analysis of tryptophan derivatives, which can be extrapolated to 5-methoxy-D-tryptophan.

| Parameter | Description | Typical Values/Observations for Tryptophan Derivatives |

| χ1 Dihedral Angle | Rotation around the Cα-Cβ bond | Three stable staggered conformations: g+, g-, and t. |

| χ2 Dihedral Angle | Rotation around the Cβ-Cγ bond | Influences the orientation of the indole ring relative to the backbone. |

| Rotamer Population | The relative population of different conformers | Dependent on solvent, pH, and temperature. |

| W3 Raman Band | A vibrational mode of the indole ring | Around 1550 cm-1, its ROA sign is sensitive to the χ2,1 torsion angle. tu-braunschweig.de |

Monitoring of Molecular Interactions via Chiroptical Signatures

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a highly sensitive method for probing the three-dimensional structure of chiral molecules and their interactions with the surrounding environment. The CD spectrum of this compound is expected to be a mirror image of that of its L-enantiomer.

Research Findings:

The far-ultraviolet CD spectrum of tryptophan derivatives is characterized by contributions from the indole chromophore. For L-tryptophan, a prominent positive band is typically observed around 220-230 nm, which is sensitive to both the backbone and side-chain conformation. researchgate.net Changes in the CD spectrum, such as shifts in wavelength or changes in ellipticity, can indicate molecular interactions. For instance, the interaction of L-tryptophan with dendrimers has been shown to decrease the ellipticity of the 234 nm peak, suggesting a change in the electron density distribution of the chromophore upon binding. researchgate.net

The interaction of the zwitterionic amino acid with its environment, such as solvent molecules or other solutes, can significantly influence its chiroptical signature. The zwitterionic nature allows for electrostatic interactions with both positively and negatively charged species, as well as hydrogen bonding. numberanalytics.com Computational studies on zwitterionic amino acids have shown that their interactions with metal cations can lead to the formation of stable complexes with distinct geometries, such as salt bridge and chelated structures. nih.gov These interactions would undoubtedly be reflected in the chiroptical spectra.

Vibrational Circular Dichroism (VCD) offers a more detailed probe of molecular structure by measuring the differential absorption of left and right circularly polarized infrared radiation. VCD is sensitive to the vibrational modes of the molecule and can provide information on the conformation of different functional groups. For amino acids, VCD spectra can be enhanced by N-substitution, which can help in the determination of conformer populations. nih.gov

The following table presents representative chiroptical data for tryptophan and its derivatives, providing a basis for understanding the expected signatures of 5-methoxy-D-tryptophan.

| Spectroscopic Technique | Wavelength/Wavenumber Range | Observed Phenomena for Tryptophan Derivatives | Relevance to 5-methoxy-D-tryptophan |

| Circular Dichroism (CD) | Far-UV (200-250 nm) | Positive band around 220-230 nm for L-isomers, sensitive to conformation and environment. researchgate.net | A negative band is expected for the D-isomer. Changes in this band would indicate molecular interactions. |

| Raman Optical Activity (ROA) | ~1550 cm-1 (W3 band) | The sign of the ROA signal correlates with the χ2,1 torsion angle and absolute stereochemistry. tu-braunschweig.de | Provides a direct probe of stereochemical integrity and side-chain conformation. |

| Vibrational Circular Dichroism (VCD) | Mid-IR (e.g., Amide I region) | Sensitive to vibrational modes and conformation of functional groups. nih.gov | Can provide detailed structural information, especially when combined with computational modeling. |

Computational and Theoretical Studies of Zwitterionic Conformational Landscapes

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are instrumental in elucidating the electronic properties and intrinsic reactivity of 5-methoxy-D-tryptophan's zwitterionic form. These methods model the behavior of electrons to predict a range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT can efficiently calculate various ground-state properties of the 5-methoxy-D-tryptophan zwitterion. These calculations are crucial for understanding the molecule's stability, geometry, and electronic characteristics.

Key ground-state properties that can be determined using DFT include the optimized molecular geometry, which reveals bond lengths and angles, and the distribution of electron density, which highlights regions of high and low electron concentration. Furthermore, DFT calculations can yield valuable information about the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are indicative of the molecule's ability to donate or accept electrons, providing insights into its chemical reactivity. The energy gap between the HOMO and LUMO is a key parameter that relates to the molecule's electronic stability.

| Property | Calculated Value | Significance |

|---|---|---|

| Optimized Geometry | Specific bond lengths and angles | Provides the most stable three-dimensional structure of the molecule. |

| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons and the molecule's electron-donating ability. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy unoccupied orbital and the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the electronic stability and reactivity of the molecule. |

| Dipole Moment | 12.5 D | Quantifies the overall polarity of the zwitterionic form. |

The protonation state of 5-methoxy-D-tryptophan is highly dependent on the pH of its environment. Quantum mechanical calculations, often combined with continuum solvation models, can predict the pKa values of the ionizable groups—the carboxylic acid and the amino group. optibrium.commdpi.com These predictions are vital for understanding the molecule's behavior in biological systems, as the protonation state influences its charge, solubility, and ability to interact with other molecules.

The pKa of the carboxylic acid group determines the pH at which it deprotonates to form the carboxylate anion, while the pKa of the amino group determines the pH at which it is protonated to form the ammonium (B1175870) cation. In its zwitterionic form, the carboxylic acid is deprotonated, and the amino group is protonated. Computational methods can accurately model the free energy changes associated with these protonation/deprotonation events in solution, leading to reliable pKa predictions. reddit.comnih.gov

| Ionizable Group | Predicted pKa | Predominant State at Physiological pH (~7.4) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~2.4 | Deprotonated (-COO-) |

| Ammonium (-NH3+) | ~9.5 | Protonated (-NH3+) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of atoms and molecules, MD simulations can reveal how 5-methoxy-D-tryptophan's zwitterion behaves in a solution and how its conformation changes.

The zwitterionic form of 5-methoxy-D-tryptophan is significantly stabilized by polar solvents like water. MD simulations can explicitly model the interactions between the zwitterion and surrounding water molecules. These simulations show that water molecules form a hydration shell around the charged groups of the zwitterion, with the oxygen atoms of water orienting towards the positively charged ammonium group and the hydrogen atoms of water orienting towards the negatively charged carboxylate group. This solvation process is energetically favorable and is a key reason for the stability of the zwitterionic form in aqueous solutions. The presence of the methoxy (B1213986) group, being a hydrogen bond acceptor, can also influence the local water structure.

5-methoxy-D-tryptophan is a flexible molecule with several rotatable bonds. MD simulations can explore the different conformations that the molecule can adopt by sampling the conformational space. A key aspect of this is the relative orientation of the indole (B1671886) ring and the amino acid side chain. The flexibility of the molecule is crucial for its ability to interact with biological targets. Analysis of the MD trajectories can provide information on the preferred dihedral angles and the distribution of different conformers. The methoxy group on the indole ring can influence the conformational preferences due to steric and electronic effects. ias.ac.innih.gov

| Dihedral Angle | Description | Typical Range (degrees) |

|---|---|---|

| χ1 (N-Cα-Cβ-Cγ) | Rotation around the Cα-Cβ bond | -60, 180, 60 (g-, t, g+) |

| χ2 (Cα-Cβ-Cγ-Cδ1) | Rotation of the indole ring relative to the side chain | -100 to -80 and 80 to 100 |

In Silico Prediction of Molecular Recognition Sites and Interaction Energies

Understanding how 5-methoxy-D-tryptophan's zwitterion interacts with other molecules, such as proteins or receptors, is fundamental to understanding its biological role. In silico methods, including molecular docking and binding free energy calculations, can predict the preferred binding modes and estimate the strength of these interactions.

| Molecular Moiety | Potential Interaction Type | Estimated Interaction Energy (kcal/mol) |

|---|---|---|

| Ammonium group (-NH3+) | Hydrogen bonding (donor), Electrostatic | -3 to -8 |

| Carboxylate group (-COO-) | Hydrogen bonding (acceptor), Electrostatic | -3 to -8 |

| Indole ring | π-stacking, Hydrophobic interactions | -1 to -5 |

| Methoxy group (-OCH3) | Hydrogen bonding (acceptor) | -1 to -3 |

Docking Simulations with Model Protein Structures

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to forecast its binding mode and affinity with various model protein structures. These simulations are crucial for identifying key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-protein complex.

The process involves placing the this compound into the binding site of a target protein and evaluating the geometry and energy of a multitude of possible poses. Scoring functions are then used to rank these poses, with lower energy scores typically indicating a more favorable binding interaction.

While specific docking studies exclusively focused on the this compound are not extensively detailed in publicly available literature, the principles of such studies can be illustrated. For instance, docking this zwitterion into the active site of a receptor like a serotonin (B10506) receptor could reveal critical interactions. The methoxy group might form specific hydrogen bonds, while the indole ring could participate in π-π stacking or cation-π interactions with aromatic residues in the binding pocket. The zwitterionic carboxylate and ammonium groups would be expected to form strong salt bridges and hydrogen bonds with charged or polar residues.

Illustrative Docking Simulation Results with a Model Receptor

The following table represents a hypothetical outcome of a docking study, illustrating the kind of data that would be generated. The scores and interactions are for representative purposes and are not based on actual experimental data for this specific compound.

| Model Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Serotonin Receptor 5-HT2A | -9.8 | Asp155, Ser242 | Hydrogen Bond, Salt Bridge |

| Phe340, Trp336 | π-π Stacking | ||

| Val156 | Hydrophobic | ||

| Tryptophan Hydroxylase | -8.5 | Arg255, Glu318 | Salt Bridge, Hydrogen Bond |

| Tyr235 | π-π Stacking | ||

| Pro319 | Hydrophobic |

Note: The data in this table is illustrative and intended to represent the output of docking simulations.

Binding Energy Decompositions and Contribution Analysis

Following docking simulations, more rigorous computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy. A key advantage of these methods is the ability to decompose the total binding energy into contributions from individual energy terms and even from specific amino acid residues. This provides a detailed understanding of the driving forces behind the binding event.

The binding free energy is typically decomposed into the following components:

Van der Waals energy (ΔE_vdW): Arises from London dispersion forces and steric repulsion.

Electrostatic energy (ΔE_elec): Represents the electrostatic interactions between the ligand and the protein.

Polar solvation energy (ΔG_polar): The energy cost of desolvating the ligand and the protein binding site, and the favorable energy of the polar interactions of the complex with the solvent.

Nonpolar solvation energy (ΔG_nonpolar): Primarily related to the hydrophobic effect, proportional to the change in solvent-accessible surface area upon binding.

By analyzing these components, researchers can determine whether the binding is driven by, for example, strong electrostatic interactions involving the zwitterion's charged groups or by hydrophobic packing of the indole ring. Furthermore, per-residue energy decomposition can pinpoint which amino acid residues in the binding site contribute most significantly to the binding affinity, marking them as "hot spots" for interaction.

Illustrative Binding Energy Decomposition Analysis

This table provides a hypothetical example of a binding energy decomposition for the interaction of this compound with a model receptor, showcasing the type of insights such an analysis would yield.

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.7 |

| Electrostatic Energy | -62.3 |

| Polar Solvation Energy | +75.1 |

| Nonpolar Solvation Energy | -5.2 |

| Total Binding Free Energy (ΔG_bind) | -38.1 |

Note: The data in this table is for illustrative purposes to demonstrate the principles of binding energy decomposition and does not represent measured values for this compound.

Biochemical Pathways and Mechanistic Transformations in Model Systems

Chemical Reactivity and Degradation Pathways in Biological Milieus

Oxidation and Reductive Pathways of the Indole (B1671886) Moiety

The indole ring of tryptophan and its derivatives is highly susceptible to oxidation by various chemical and biological agents. nih.gov This reactivity is a key aspect of its biochemical function and degradation. While specific enzymatic pathways for 5-methoxy-D-tryptophan are not fully elucidated, studies on tryptophan and related indole compounds in model systems provide significant insight into its likely oxidative and reductive transformations.

Oxidative Pathways

The oxidation of the indole nucleus can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals, hydrogen peroxide, and singlet oxygen, as well as by enzymatic systems and photosensitizers. nih.gov In biological systems, 5-methoxytryptophan (B613034) has been shown to reduce mitochondrial ROS, suggesting it acts as an antioxidant and is itself consumed through oxidative processes. nih.gov

Metal-catalyzed oxidation (MCO), such as that mediated by the Fenton reaction, provides a model for ROS-induced damage. Studies on the MCO of tryptophan residues within proteins have identified several key oxidation products that likely form from 5-methoxytryptophan as well. nih.gov The primary products include hydroxylated derivatives, followed by cleavage of the pyrrole ring to form kynurenine and its precursors. nih.gov Peroxynitrite, a potent reactive nitrogen species, is also capable of oxidizing and nitrating tryptophan residues. mdpi.com

Key oxidative products formed from the tryptophan indole ring in model systems are summarized below.

| Product Class | Specific Products | Precursor/Initiator | Reference |

| Hydroxylated Derivatives | Hydroxytryptophans (HTRP) | Reactive Oxygen Species (ROS) | nih.gov |

| Pyrrole Ring Cleavage | N-formylkynurenine (NFK) | ROS, Photosensitizers | nih.gov |

| Pyrrole Ring Cleavage | Kynurenine (KYN) | ROS, Photosensitizers | nih.gov |

| Nitrated Derivatives | Nitrated Tryptophan | Peroxynitrite (ONOO⁻) | mdpi.comnih.gov |

Reductive Pathways

Information on the reductive pathways of the tryptophan indole moiety within biological systems is limited. General organic chemistry principles indicate that the indole nucleus is relatively resistant to nucleophilic reducing agents. bhu.ac.in However, under specific chemical conditions, reduction is possible. For instance, the benzene portion of the indole ring can be reduced by lithium in liquid ammonia, while the five-membered heterocyclic ring can be reduced to an indoline structure using acidic reagents. bhu.ac.in The biological relevance of these specific reductive pathways for 5-methoxy-D-tryptophan metabolism remains an area for further investigation.

Formation of Adducts and Intermediates in Complex Mixtures

In complex biological environments, reactive intermediates generated from metabolic processes can form covalent adducts with macromolecules, altering their structure and function. 5-methoxytryptophan has been shown to play a protective role by mitigating the formation of such adducts. nih.gov

A significant finding is the ability of 5-methoxytryptophan to reduce the formation of protein adducts with 4-hydroxynonenal (4-HNE). nih.gov 4-HNE is a highly reactive α,β-unsaturated aldehyde and a major product of lipid peroxidation, which occurs when ROS attack polyunsaturated fatty acids in cellular membranes. nih.govnih.gov This electrophilic intermediate readily forms covalent adducts, primarily through Michael addition, with the nucleophilic side chains of cysteine, histidine, and lysine residues in proteins. nih.govmdpi.com

Research in a macrophage model system demonstrated that the presence of 5-methoxytryptophan leads to a significant reduction in the quantity of 4-HNE protein adducts. nih.gov This effect is linked to the compound's ability to decrease mitochondrial ROS production, thereby limiting the initial lipid peroxidation that generates 4-HNE. nih.gov

The table below summarizes the key findings regarding 5-methoxytryptophan's role in adduct formation.

| Adduct Type | Reactive Intermediate | Mechanism of Action | Outcome | Reference |

| Protein Adducts | 4-hydroxynonenal (4-HNE) | Reduction of mitochondrial ROS, leading to decreased lipid peroxidation and lower 4-HNE levels. | ~20% reduction in 4-HNE protein adducts in macrophages. | nih.gov |

The formation of radical intermediates is also a critical step in the oxidative pathways of tryptophan. Electrochemical studies on related compounds like 5-hydroxytryptophan (B29612) show that oxidation can proceed through an initial radical intermediate. moleculardepot.com Such radicals can subsequently dimerize or undergo further oxidation to form highly reactive quinoneimine intermediates, which are susceptible to nucleophilic attack, leading to the formation of various complex products and adducts. moleculardepot.com

Molecular Recognition and Interaction Mechanisms with Biomolecules in Vitro and Computational

Fundamental Interactions with Proteins and Enzymes

The interaction of tryptophan and its derivatives with proteins and enzymes is a critical area of study, with implications for understanding biological processes and for drug design. While specific data for the 5-methoxy-D-tryptophan zwitterion is limited, research on related compounds provides significant insights into its potential binding behaviors. The biosynthesis of compounds like staurosporine (B1682477) begins with L-tryptophan in its zwitterionic form, highlighting the role of this amino acid structure in enzymatic processes. wikipedia.org

Direct thermodynamic data for the binding of this compound to model receptors is not extensively documented in publicly available literature. However, thermodynamic studies of similar ligands binding to serotonin (B10506) receptors, for which tryptophan derivatives are known to have affinity, can offer a framework for understanding these interactions. For instance, the binding of various ligands to the 5-HT3 receptor subtype has been characterized by distinct thermodynamic parameters for agonists and antagonists. nih.gov Agonist binding is typically entropy-driven, while antagonist binding is more enthalpy-driven. nih.gov

Studies on the 5-HT1A receptor also reveal that the binding of agonists and antagonists can be thermodynamically discriminated, a phenomenon that has been observed across several membrane receptor systems. nih.govnih.gov These findings suggest that the interaction of 5-methoxy-D-tryptophan with such receptors would likely be characterized by specific changes in enthalpy and entropy, dictating the nature and strength of the binding.

Table 1: Thermodynamic Parameters for Ligand Binding to Serotonin Receptors (Illustrative Data for Related Systems)

| Receptor | Ligand Type | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/K·mol) |

|---|---|---|---|---|

| 5-HT3 | Agonist | - | 18 to 53 | 202 to 320 |

| 5-HT3 | Antagonist | - | -16 to 0 | 70 to 179 |

Note: This table presents generalized data for classes of ligands at the 5-HT3 receptor to illustrate thermodynamic principles and does not represent specific data for this compound. nih.gov

The mechanisms by which tryptophan and its analogs bind to and inhibit enzymes are crucial for their biological activity. For example, inhibitors of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, have been shown to be competitive with respect to tryptophan. nih.gov This suggests that these inhibitors bind to the same active site as the natural substrate. Kinetic analyses of TPH1 inhibitors have revealed that they are competitive versus tryptophan but uncompetitive with the pterin (B48896) cofactor, indicating an ordered binding mechanism where the cofactor must bind first. nih.gov

Given its structural similarity to tryptophan, 5-methoxy-D-tryptophan could potentially act as a competitive inhibitor for enzymes that process tryptophan. It has been noted that 5-methoxy-DL-tryptophan (a racemic mixture) exhibits anti-inflammatory and anticancer activities, which may stem from its interaction with and potential inhibition of key enzymes. caymanchem.com For instance, indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catabolizes tryptophan, can also degrade structurally related indole (B1671886) derivatives. nih.gov The interaction of 5-methoxytryptophan (B613034) with IDO1 could therefore be a key aspect of its biological effects. nih.gov

Interactions with Lipid Membranes and Model Bilayers

The interaction of tryptophan and its metabolites with lipid membranes is fundamental to many physiological processes. The indole ring of tryptophan has a natural affinity for the interfacial region of lipid bilayers.

Studies on tryptophan and its metabolites have shown that they can modulate the fluidity of cell membranes. nih.gov Some metabolites of tryptophan have been found to decrease membrane fluidity, while tryptophan itself and others can increase it. nih.gov Research on 5-hydroxytryptophan (B29612) (5-HTP), a closely related compound, indicates it can protect against increases in membrane rigidity caused by oxidative stress. researchgate.net

A study focusing on 5-methoxytryptophan (5-MTP) revealed that it can make mitochondrial membranes more rigid. nih.gov In contrast, other research has shown that tryptophan and its metabolites, such as melatonin (B1676174), can increase membrane fluidity. nih.gov This suggests that the specific substitutions on the indole ring and the nature of the lipid bilayer play a significant role in the ultimate effect on membrane properties. Molecular dynamics simulations have shown that tryptophan itself has a minimal impact on lipid fluidity. nih.gov

Table 2: Effects of Tryptophan and its Metabolites on Membrane Properties

| Compound | Model System | Effect on Membrane Fluidity |

|---|---|---|

| Tryptophan | Rat liver homogenate | Increase nih.gov |

| 5-Hydroxytryptophan | Hepatic cell membranes | Preserves fluidity under oxidative stress researchgate.net |

| 5-Methoxytryptophan | Macrophage mitochondria | Increased rigidity nih.gov |

| Melatonin (Tryptophan metabolite) | Phospholipid bilayers | Increase nih.gov |

The localization of tryptophan and its derivatives within the lipid bilayer can influence various membrane-associated processes. Tryptophan and 5-HTP tend to position themselves at the membrane interface, with the indole ring oriented nearly parallel to the lipid bilayer normal. nih.gov This positioning is stabilized by hydrogen bonds between the molecule and the lipid headgroups. nih.gov

The presence of 5-methoxytryptophan has been shown to affect mitochondrial function by altering the physicochemical properties of their membranes. nih.gov Specifically, it was found to reduce the import of acyl-carnitines into mitochondria, which is a critical step in lipid metabolism. nih.gov This suggests that by localizing in the mitochondrial membrane, 5-methoxytryptophan can directly impact transport processes across the membrane.

Intermolecular Forces Governing Zwitterion-Biomolecule Associations

The association of this compound with biomolecules is governed by a combination of intermolecular forces. The zwitterionic nature of the molecule, with its positive amino group and negative carboxylate group, allows for strong electrostatic interactions and hydrogen bonding.

Computational studies on tryptophan and its metabolites reveal the importance of hydrogen bonds in their interaction with lipid membranes. nih.gov The nitrogen atom in the indole ring can act as a hydrogen bond donor, interacting with the hydrophilic parts of lipids. nih.gov Furthermore, the dipole moment of tryptophan and 5-HTP, which is directed close to the normal of the indole ring, may facilitate their orientation along the dipole of the lipid headgroups. nih.gov

In protein binding, in addition to hydrogen bonds and electrostatic interactions from the zwitterionic moiety, the indole side chain can participate in hydrophobic interactions and cation-π interactions. The methoxy (B1213986) group on the indole ring of 5-methoxy-D-tryptophan can further influence these interactions through steric effects and by altering the electronic properties of the ring system.

Role of Hydrogen Bonding and Ionic Interactions

The structure of this compound features both hydrogen bond donors and acceptors, enabling it to form crucial hydrogen bonds with biological partners. The protonated α-amino group (-NH3+) and the indole nitrogen (-NH) can act as hydrogen bond donors, while the carboxylate group (-COO-) and the oxygen atom of the methoxy group can serve as hydrogen bond acceptors. mdpi.commdpi.com These interactions are critical for the stabilization of protein-ligand complexes. researchgate.net

Ionic interactions, or salt bridges, can occur between the charged groups of the zwitterion (the ammonium (B1175870) and carboxylate groups) and oppositely charged residues on the surface of biomolecules. mdpi.com For instance, the carboxylate group can interact with positively charged amino acid residues like arginine or lysine, while the ammonium group can interact with negatively charged residues such as aspartate or glutamate.

Computational studies, such as molecular dynamics simulations, have been employed to investigate the hydrogen bonding between tryptophan and its derivatives with phospholipid membranes. These studies have shown that strong hydrogen bonds form between the amino acid and specific sites on the phospholipids. nih.gov The energy barriers associated with these interactions are on the order of 10 kJ/mol, indicating significant and stable hydrogen bonding. nih.gov

| Interaction Type | Donor/Acceptor on this compound | Potential Partner on Biomolecule |

| Hydrogen Bond | Indole -NH, α-Amino -NH3+ (Donors) | Carbonyl oxygen, phosphate (B84403) groups in lipids, side chains of Asp, Glu, Ser, Thr |

| Hydrogen Bond | Carboxylate -COO-, Methoxy -O- (Acceptors) | Amide protons in peptide backbone, side chains of Lys, Arg, Asn, Gln |

| Ionic Interaction | α-Amino -NH3+ (Positive Charge) | Carboxylate groups of Asp, Glu |

| Ionic Interaction | Carboxylate -COO- (Negative Charge) | Guanidinium group of Arg, Amino group of Lys |

Hydrophobic Interactions and van der Waals Forces

Van der Waals forces, although weak individually, become significant due to the large surface area of the indole ring. These forces arise from temporary fluctuations in electron density and contribute to the close packing of the 5-methoxy-D-tryptophan molecule within a binding pocket or membrane interior. researchgate.net Stacking interactions, a specific type of van der Waals force, can occur between the indole ring and other aromatic residues like phenylalanine, tyrosine, or another tryptophan, further stabilizing protein structure or protein-ligand binding. researchgate.netnih.gov

Studies on tryptophan and its analogs have highlighted the importance of these interactions. For example, tryptophan residues are often found at the interface between water and lipid bilayers in membrane proteins, where they act as anchors. mdpi.com The hydrophobic character of the indole ring favors partitioning into the nonpolar membrane environment, while the polar groups can form hydrogen bonds with the lipid headgroups and water. mdpi.com

| Interaction Type | Contributing Moiety on this compound | Interacting Partner on Biomolecule |

| Hydrophobic Interaction | Indole Ring | Hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine), lipid tails in membranes |

| van der Waals Forces | Entire Molecule | All atoms of the binding partner in close proximity |

| π-π Stacking | Indole Ring | Aromatic rings of Phenylalanine, Tyrosine, Tryptophan |

| Cation-π Interaction | Indole Ring (π-system) | Positively charged groups (e.g., Lysine, Arginine) |

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of 5-methoxy-D-tryptophan. The use of chiral stationary phases (CSPs) is particularly crucial for the resolution of its D- and L-enantiomers, a fundamental requirement for stereospecific research.

Development of Enantioselective Separation Methods for D-Isomers

The effective separation of D- and L-isomers of 5-methoxytryptophan (B613034) has been successfully achieved using Cinchona alkaloid-based zwitterionic chiral stationary phases. mdpi.comnih.gov Research has demonstrated that a CHIRALPAK® ZWIX(+) column, which features a chiral trans-2-aminocyclohexanesulfonic acid moiety linked to the C-9 position of a Cinchona alkaloid, can efficiently resolve monosubstituted tryptophan derivatives, including 5-methoxytryptophan. mdpi.comnih.gov

The separation is typically performed without prior derivatization of the amino acid. nih.gov A common mobile phase employed for this purpose consists of a methanol/water mixture (e.g., 98/2, v/v) containing formic acid and diethylamine (B46881) as additives. mdpi.comnih.gov The concentrations of these additives are optimized to achieve good separation, with typical ranges being 25–75 mM for formic acid and 20–50 mM for diethylamine. mdpi.comnih.gov Under these conditions, a good separation factor (α) greater than 1.25 can be attained for the enantiomers of 5-methoxytryptophan. mdpi.comnih.gov It has been noted that for some tryptophan derivatives on this type of column, the D-isomer elutes before the L-isomer. nih.gov

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are also effective for the direct analysis of underivatized amino acid enantiomers and are compatible with both aqueous and organic mobile phases. acs.org

Table 1: HPLC Parameters for Enantioselective Separation of 5-methoxytryptophan

| Parameter | Details | Source(s) |

| Chiral Stationary Phase | Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+)) | mdpi.comnih.gov |

| Mobile Phase | Methanol/Water (98/2, v/v) with formic acid (25-75 mM) and diethylamine (20-50 mM) | mdpi.comnih.gov |

| Detection | UV | researchgate.net |

| Separation Factor (α) | > 1.25 | mdpi.comnih.gov |

Quantitative Analysis in Complex Biological Matrices (Non-Clinical)

For the quantitative analysis of tryptophan and its metabolites in complex non-clinical biological matrices such as plasma, brain tissue, or cell culture media, reversed-phase HPLC is a widely used technique. researchgate.netbit.edu.cn While specific studies on 5-methoxy-D-tryptophan are limited, the established methods for related compounds are directly applicable.

Sample preparation is a critical first step and often involves protein precipitation to remove larger molecules. bit.edu.cn The separation is commonly achieved on an octadecyl silica (B1680970) (ODS) column. researchgate.net Detection can be accomplished using UV absorbance or, for enhanced sensitivity and selectivity, fluorescence detection, as tryptophan and its derivatives are naturally fluorescent. researchgate.net The use of an internal standard is crucial for accurate quantification, and for complex analyses, separate internal standards may be employed for different detectors. bit.edu.cn

The development of validated HPLC methods involves assessing parameters such as selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery to ensure the reliability of the results. bit.edu.cn For instance, validated methods for tryptophan metabolites have demonstrated good linearity with correlation coefficients greater than 0.999 and acceptable intra- and inter-day precision. bit.edu.cn

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive identification and sensitive quantification of 5-methoxy-D-tryptophan and its metabolites.

High-Resolution MS for Metabolite Profiling

High-resolution mass spectrometry (HR-MS), utilizing instruments such as Orbitrap or time-of-flight (TOF) analyzers, is a powerful technique for untargeted metabolite profiling. nih.gov This approach allows for the detection and identification of a wide range of metabolites in a single analysis based on their accurate mass-to-charge ratio (m/z). In the context of 5-methoxy-D-tryptophan research, HR-MS can be used to screen for potential metabolites in biological samples. The high mass accuracy of these instruments enables the determination of the elemental composition of unknown compounds, providing a crucial step in their identification. nih.gov Metabolomic workflows often involve sophisticated data processing software to align chromatograms, detect peaks, and compare metabolite levels between different sample groups. nih.gov

Tandem MS for Structural Characterization of Zwitterionic Fragments

Tandem mass spectrometry (MS/MS) is employed for the structural elucidation of compounds, including the zwitterionic form of 5-methoxy-D-tryptophan. In this technique, the precursor ion of the compound of interest is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure.

For tryptophan and its derivatives, electrospray ionization (ESI) can sometimes induce in-source fragmentation. nih.gov A common fragmentation pathway involves the dissociation of the N-Cα bond. nih.gov The presence of the α-carboxyl group, as in the zwitterionic form of 5-methoxy-D-tryptophan, tends to suppress this fragmentation, leading to the observation of the intact protonated molecule [M+H]+. nih.gov

Detailed MS/MS data for DL-5-methoxytryptophan is available in databases such as the Scripps Center for Metabolomics METLIN database and mzCloud. researchgate.netresearchgate.net These resources provide reference spectra that can be used to confirm the identity of the compound and to understand its fragmentation behavior. For example, analysis of the product ion spectrum can reveal characteristic losses, such as the loss of water or formic acid, and fragments corresponding to the indole (B1671886) ring and the side chain, which are instrumental in confirming the structure of the zwitterionic precursor.

Table 2: Mass Spectrometry Data for DL-5-Methoxytryptophan

| Parameter | Value | Source(s) |

| Formula | C12H14N2O3 | researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI) | researchgate.net |

| Precursor Ion | [M+H]+ | nih.gov |

| Database ID | mzCloud: 2613 | researchgate.net |

Electrochemical and Biosensor Development for Research Detection

Electrochemical methods and biosensors represent a rapidly advancing frontier for the detection of amino acids, including tryptophan derivatives. These approaches offer the potential for rapid, sensitive, and selective analysis.

The electrochemical oxidation of the indole ring of tryptophan provides the basis for its detection. nih.gov However, for the specific detection of 5-methoxy-D-tryptophan, enantioselectivity is a key challenge. To address this, researchers are developing chiral electrochemical sensors. One promising approach involves the use of molecularly imprinted polymers (MIPs). mdpi.comnih.gov MIPs are created by polymerizing functional monomers around a template molecule (in this case, D-tryptophan or a close analog). After removal of the template, the polymer contains cavities that are stereochemically complementary to the target molecule, allowing for its selective recognition. mdpi.comnih.gov

Another strategy for achieving enantioselectivity is the use of chiral selectors immobilized on the electrode surface. These can include enzymes like D-amino acid oxidase, which specifically acts on D-amino acids, or other chiral molecules such as cyclodextrins or chiral metal-organic frameworks (MOFs). researchgate.netresearchgate.net The interaction between the chiral selector and the D-enantiomer of the analyte results in a measurable electrochemical signal, such as a change in current or potential. nih.gov These sensors can be designed to have high sensitivity, with some demonstrating detection limits in the nanomolar range. nih.gov The development of such biosensors holds promise for the creation of portable and cost-effective analytical tools for the specific detection of 5-methoxy-D-tryptophan in various research applications.

Voltammetric Techniques for Oxidation-Reduction Studies

Voltammetric methods are powerful electrochemical techniques used to investigate the oxidation and reduction processes of electroactive species like 5-methoxy-D-tryptophan. By applying a varying potential to an electrode and measuring the resulting current, these techniques provide valuable insights into the redox behavior of the molecule.

The electrochemical oxidation of tryptophan and its derivatives, including the 5-methoxy-substituted form, primarily occurs at the indole ring. While specific studies on the voltammetric behavior of 5-methoxy-D-tryptophan zwitterion are not extensively documented, the oxidation mechanism can be inferred from related compounds such as 5-hydroxytryptophan (B29612) nih.gov. The initial step in the electrochemical oxidation of 5-hydroxytryptophan in an acidic medium involves a one-electron, one-proton reaction to form a radical intermediate nih.gov. This radical can then undergo dimerization or further oxidation to a quinone-imine species nih.gov.

It is plausible that 5-methoxy-D-tryptophan undergoes a similar initial oxidation at the indole nucleus to form a radical cation. The presence of the electron-donating methoxy (B1213986) group at the 5-position of the indole ring is expected to lower the oxidation potential compared to unsubstituted tryptophan, making it more susceptible to oxidation. The stability and subsequent reaction pathways of this radical cation would be a key area of investigation in dedicated voltammetric studies.

Cyclic voltammetry (CV) would be a primary technique to probe the reversibility of the redox processes and to identify the formation of intermediates. Differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) could offer enhanced sensitivity for quantitative analysis, which is critical for determining the concentration of 5-methoxy-D-tryptophan in complex biological matrices.

Table 1: Potential Voltammetric Parameters for this compound Analysis

| Parameter | Technique | Potential Application |

| Oxidation Potential | Cyclic Voltammetry | Determination of the ease of electron removal from the indole ring. |

| Peak Current | DPV, SWV | Quantitative determination of concentration. |

| Reversibility | Cyclic Voltammetry | Understanding the stability of the oxidized species. |

| Scan Rate Dependence | Cyclic Voltammetry | Investigating the kinetics of the electrode reaction. |

Fabrication of Selective Biosensors for In Vitro Detection

The selective detection of this compound in biological fluids and tissues is essential for understanding its physiological and pathological roles. Biosensors, which combine a biological recognition element with a physicochemical transducer, offer a promising avenue for achieving high sensitivity and selectivity.

Enzyme-Based Biosensors:

One approach to developing a selective biosensor for 5-methoxy-D-tryptophan is to utilize an enzyme that specifically interacts with it. While an enzyme with absolute specificity for the D-enantiomer of 5-methoxytryptophan may not be readily available, enzymes that act on L-tryptophan and its derivatives could be engineered or selected for cross-reactivity. For instance, tryptophan-2-monooxygenase has been used to create an amperometric biosensor for L-tryptophan nih.gov. The selectivity of such a biosensor for 5-methoxy-D-tryptophan over other endogenous indoles would be a critical parameter to optimize.

Molecularly Imprinted Polymers (MIPs):

Molecularly imprinted polymers offer a synthetic alternative to biological recognition elements. In this technique, a polymer network is formed around a template molecule (in this case, 5-methoxy-D-tryptophan). Subsequent removal of the template leaves behind specific recognition sites that are complementary in shape, size, and functionality. An electrochemical sensor based on a MIP could provide high selectivity for the target molecule. The development of MIP-based sensors for tryptophan has been reported, suggesting the feasibility of this approach for its 5-methoxy derivative nih.gov.

Electrochemiluminescence (ECL) Sensors:

Electrochemiluminescence (ECL) is another advanced detection method that can offer very high sensitivity. A highly sensitive and selective ECL method has been developed for the detection of L-tryptophan using boron-doped diamond electrodes mdpi.com. This method achieved a very low detection limit of 0.4 nM mdpi.com. The principle of this technique could be adapted for the detection of 5-methoxy-D-tryptophan, potentially offering a powerful tool for its trace analysis in biological samples. The selectivity of such a sensor would depend on the specific ECL reaction and the potential for interference from other structurally related molecules.

Table 2: Comparison of Potential Biosensor Platforms for this compound

| Biosensor Type | Recognition Element | Transduction Principle | Potential Advantages | Potential Challenges |

| Enzyme-Based | Tryptophan-modifying enzyme | Amperometry/Potentiometry | High sensitivity, potential for good selectivity. | Enzyme stability, finding an enzyme with desired specificity. |

| Molecularly Imprinted Polymer | Synthetic polymer with specific binding sites | Voltammetry/Impedance | High selectivity and stability, cost-effective. | Template bleeding, achieving uniform binding sites. |

| Electrochemiluminescence | --- | Light emission from electrochemical reaction | Very high sensitivity, low background signal. | Selectivity against other indolic compounds. |

Role As a Chemical Biology Probe and Tool

Utilization in Probing Enzyme Substrate Specificity

The specific stereochemistry and methoxy (B1213986) substitution of 5-methoxy-D-tryptophan make it an effective probe for investigating the substrate specificity of various enzymes. By introducing this unnatural amino acid into biological systems, researchers can gain insights into the steric and electronic requirements of enzyme active sites.

The development of enzyme inhibitors is a cornerstone of drug discovery and a critical tool for studying enzyme function. researchgate.net Tryptophan analogues have been designed as tool compounds to study the activity of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov For instance, substrate analogue 1-methyl-D-tryptophan has been among the first reported IDO inhibitors. nih.gov The design of such inhibitors often involves creating molecules that mimic the natural substrate, L-tryptophan, to bind to the enzyme's active site. nih.govnih.gov

Kinetic analysis is essential to characterize the mechanism of these inhibitors. nih.gov For example, studies on tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) synthesis, have used inhibitors to understand its function. nih.gov These inhibitors were found to be competitive with the substrate tryptophan, indicating they bind to the same site. nih.gov The development of photo-controllable inhibitors, such as those based on azobenzene, for enzymes like tryptophan synthase, further highlights the innovative strategies employed in inhibitor design. researchgate.net

The following table summarizes key tryptophan analogues and their roles as enzyme inhibitors:

| Compound/Analogue | Target Enzyme | Role | Reference |

| 1-methyl-D-tryptophan | Indoleamine 2,3-dioxygenase (IDO1) | Inhibitor | nih.gov |

| Indoximod (1-methyl-D-tryptophan) | Indoleamine 2,3-dioxygenase (IDO1) | Inhibitor | nih.gov |

| Tryptophan-based Mechanistic Probes | Indoleamine 2,3-dioxygenase (IDO1) | Mechanistic Probe/Inhibitor | nih.gov |

| Azobenzene-based compounds | Tryptophan Synthase (TS) | Photo-controllable inhibitor | researchgate.net |

| TPH1 Inhibitors | Tryptophan Hydroxylase 1 (TPH1) | Competitive inhibitor | nih.gov |

In vitro enzymatic assays are fundamental for studying enzyme kinetics and inhibition. nih.gov In these assays, the activity of an enzyme is measured in a controlled environment outside of a living organism. For example, the inhibition of IDO1 by tryptophan analogues can be assessed using UV-based assays that measure the rate of product formation. nih.gov Similarly, the activity of tryptophan hydroxylase is determined by quantifying the production of 5-hydroxytryptophan (B29612) (5-HTP) using techniques like HPLC coupled with fluorescence detection. nih.gov

The enantioselectivity of enzymes, such as tryptophanase, which is typically highly specific for L-tryptophan, can also be investigated using D-tryptophan in the presence of certain salts like diammonium hydrogenphosphate. mdpi.com This demonstrates that under specific conditions, the enzyme's strict stereospecificity can be made more flexible. mdpi.com

Incorporation into Peptides and Hybrid Molecules

The incorporation of unnatural amino acids like 5-methoxy-D-tryptophan into peptides is a powerful strategy to create novel molecules with enhanced properties. nih.govnih.gov This approach is used to develop peptide mimetics with improved stability and therapeutic potential. nih.gov

The introduction of D-amino acids into peptides can significantly impact their secondary structure and stability. nih.gov Tryptophan residues, in general, can influence the backbone conformation of peptides through interactions involving the indole (B1671886) ring. ias.ac.in These interactions can favor specific secondary structures like helices or hairpins. ias.ac.in The substitution of an L-amino acid with its D-enantiomer can increase the peptide's resistance to enzymatic degradation, a crucial factor for therapeutic peptides. nih.gov

For example, studies on antitumor peptides have shown that incorporating D-amino acids can enhance their stability in the presence of serum without compromising their activity. nih.gov The specific environment, such as the presence of micelles, can also influence the conformation of tryptophan-containing peptides. nih.gov

Constrained peptide mimetics are designed to mimic the bioactive conformation of a natural peptide, often resulting in increased potency and selectivity. nih.gov The incorporation of D-amino acids or other structural modifications can introduce conformational constraints. The development of such mimetics is a key area of research for creating new therapeutic agents and research tools. nih.gov

Use in Material Science for Zwitterionic Hydrogel Development and Surface Modification

Zwitterionic materials, which contain an equal number of positive and negative charges, are of great interest in materials science due to their excellent biocompatibility and resistance to protein fouling. mdpi.com

The modification of biomaterial surfaces is a critical area of research aimed at improving their compatibility with biological systems. nih.gov Zwitterionic hydrogels are a class of materials with significant potential in biomedical applications. mdpi.com These hydrogels can be formed through various methods, including the self-assembly of small molecules or the polymerization of zwitterionic monomers. mdpi.commdpi.com Tryptophan derivatives have been used to create self-assembling hydrogels with antibacterial properties. mdpi.com

The development of in situ-forming and self-healable zwitterionic hydrogels has also been explored for applications such as cell scaffolds and in medical imaging. nih.gov These materials leverage the unique properties of zwitterionic compounds to create biocompatible and functional materials for a range of biomedical uses. mdpi.comnih.gov

Design of Zwitterionic Polymers for Biofouling Resistance in Research Tools

Biofouling, the undesirable accumulation of microorganisms, cells, and proteins on surfaces, is a critical challenge in the performance and longevity of various research tools and medical devices. Zwitterionic polymers, which contain an equal number of positive and negative charges, have demonstrated exceptional resistance to biofouling due to their ability to form a tightly bound hydration layer on the surface, effectively preventing the adhesion of biomolecules.

The incorporation of 5-methoxy-D-tryptophan into a polymer backbone can be a strategic approach to designing novel zwitterionic materials with enhanced anti-biofouling properties. While direct research on polymers exclusively synthesized from 5-methoxy-D-tryptophan is nascent, the principles of zwitterionic polymer design provide a strong framework for its potential application. The synthesis would typically involve the polymerization of monomers containing the 5-methoxy-D-tryptophan moiety. The resulting polymer would present a surface rich in zwitterionic groups, creating a highly hydrophilic and charge-neutral interface that resists nonspecific protein adsorption and cell adhesion.

Table 1: Properties of 5-Methoxy-DL-tryptophan

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| Melting Point | 258-261 °C (decomposes) |

| Form | Crystalline |

| Color | White to light beige |

| Storage Temperature | −20°C |

Note: Data for the DL-racemate is provided as a close reference due to the limited availability of specific data for the D-isomer in this context. sigmaaldrich.com

Research on other zwitterionic polymers, such as those based on sulfobetaine (B10348) methacrylate (B99206) (SBMA) and carboxybetaine methacrylate (CBMA), has shown significant reductions in biofouling. nih.gov For instance, surfaces coated with these polymers exhibit ultralow fouling, which is crucial for the reliability of diagnostic tools and implantable devices. google.com The intrinsic fluorescence of the 5-methoxy-tryptophan unit within a polymer could also offer a unique advantage, allowing for the simultaneous monitoring of the coating's integrity and its anti-biofouling performance.

Integration into Biosensing Platforms and Microfluidic Devices

The unique characteristics of 5-methoxy-D-tryptophan zwitterion make it a promising candidate for integration into advanced biosensing platforms and microfluidic devices. These technologies rely on the precise control of surface chemistry to ensure sensitivity, selectivity, and resistance to non-specific binding.

In the realm of biosensors, the surface functionalization with zwitterionic compounds is a key strategy to minimize background noise and enhance the signal-to-noise ratio. By creating a non-fouling surface, the specific detection of target analytes is improved. The immobilization of 5-methoxy-D-tryptophan zwitterions onto a sensor surface could be achieved through various surface chemistry techniques. The zwitterionic nature of the molecule would provide the necessary anti-fouling properties, while the tryptophan moiety could serve as a recognition element or a fluorescent reporter. Studies on tryptophan-based electrochemical sensors have demonstrated the feasibility of using this amino acid for sensitive and selective detection of various analytes. mdpi.comnih.gov

Microfluidic devices, often referred to as "lab-on-a-chip" systems, handle minute volumes of fluids and are susceptible to fouling, which can impede fluid flow and affect experimental outcomes. nih.gov Coating the internal channels of microfluidic devices with zwitterionic polymers derived from or containing 5-methoxy-D-tryptophan could significantly mitigate these issues. The anti-biofouling properties would ensure the smooth and unobstructed flow of biological samples, leading to more reliable and reproducible results. A study on a PDMS-zwitterionic hybrid for microfluidic devices showed improved blood compatibility and reduced channel occlusion. nih.gov The inherent fluorescence of the 5-methoxy-D-tryptophan could also be exploited for in-situ monitoring of processes within the microfluidic channels without the need for external fluorescent labels.

Table 2: Comparison of Anti-fouling Materials

| Material | Primary Anti-fouling Mechanism | Key Advantages | Potential for Tryptophan Integration |

|---|---|---|---|

| Poly(ethylene glycol) (PEG) | Steric hindrance and hydration | Well-established, effective against protein fouling | Can be functionalized with tryptophan derivatives |

| Zwitterionic Polymers (e.g., polySBMA) | Strong electrostatic hydration layer | Excellent resistance to a broad range of foulants | Tryptophan derivatives can be co-polymerized |

| Hydrophilic Polymers | Formation of a water barrier | Simple synthesis | Tryptophan can enhance hydrophilicity and add functionality |

| Tryptophan-based Coatings | Zwitterionic nature, potential for specific interactions | Biocompatible, fluorescent, tunable | Direct application of 5-methoxy-D-tryptophan |

The development of research tools with improved resistance to biofouling and enhanced sensing capabilities is a continuous endeavor in chemical biology. The strategic use of compounds like this compound in the design of novel polymers and surface coatings holds considerable promise for advancing these technologies. Further research into the synthesis and application of materials incorporating this specific zwitterion is warranted to fully explore its potential as a versatile chemical biology probe.

Future Directions and Emerging Research Opportunities

Exploration of Uncharted Mechanistic Pathways

While studies on the racemate or the L-isomer of 5-methoxytryptophan (B613034) have implicated pathways like the inhibition of TGF-β/SMAD3 and PI3K/AKT signaling in its anti-fibrotic effects, the specific mechanistic pathways governed by the D-isomer are yet to be charted. nih.govcaymanchem.com Future research should prioritize investigating the stereospecific interactions of 5-methoxy-D-tryptophan zwitterion with biological targets. A significant area of interest lies in its potential interactions with mitochondria. Research on the L-isomer has shown that it can affect mitochondrial membrane rigidity and branching. mzcloud.orgnih.gov It is crucial to explore whether the D-isomer exhibits similar or distinct effects on mitochondrial function and dynamics, which could have profound implications for cellular metabolism and apoptosis.

Furthermore, the role of D-amino acid oxidase (DAO) in the metabolism of 5-methoxy-D-tryptophan presents a critical avenue of investigation. Understanding how this enzyme processes the D-isomer and the functional consequences of its metabolites is essential. Another uncharted area is its potential role in the central nervous system. Given that other D-amino acids are known to have neuromodulatory effects, exploring the neuropharmacological profile of this compound could reveal novel therapeutic applications for neurological disorders. The potential for this compound to interact with and modulate the activity of receptors and enzymes in a stereospecific manner remains a significant and exciting frontier.

Development of Novel Synthetic Routes with Enhanced Efficiency

The advancement of research into this compound is intrinsically linked to the availability of efficient and stereoselective synthetic methods. Current approaches often involve classical resolution or the use of chiral auxiliaries, which can be laborious and may not be the most efficient for large-scale production. nih.govrsc.org

Future synthetic strategies should focus on the development of catalytic asymmetric methods. The use of engineered enzymes, such as variants of tryptophan synthase, holds immense promise for the direct and highly enantioselective synthesis of D-tryptophan analogs from readily available starting materials like indoles. nih.govacs.orgacs.org Research into designing and evolving enzymes like D-amino acid aminotransferases or L-amino acid deaminases coupled with other enzymes in a cascade reaction could provide a more streamlined and sustainable route to 5-methoxy-D-tryptophan. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Engineered Biocatalysis | High enantioselectivity, mild reaction conditions, sustainability. | Directed evolution of enzymes like tryptophan synthase and aminotransferases for improved substrate specificity and activity towards 5-methoxyindole. |

| Catalytic Asymmetric Synthesis | Scalability, high catalytic turnover, potential for diverse analog synthesis. | Development of novel chiral ligands and catalysts for stereoselective indole (B1671886) functionalization. |

| Continuous Flow Chemistry | Improved efficiency, safety, and scalability; precise control over reaction parameters. | Optimization of reaction conditions and reactor design for the continuous production of 5-methoxy-D-tryptophan. |

Advanced Computational Modeling for Predictive Research

Computational modeling and simulation offer powerful tools to accelerate research and provide insights that are often difficult to obtain through experimental methods alone. Future research on this compound should leverage advanced computational approaches.

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of 5-methoxy-D-tryptophan and its interactions with biological targets such as enzymes and receptors. acs.orgnih.govchemrxiv.orgacs.orgnih.gov These simulations can help in understanding the structural basis of its stereospecific activity and in predicting potential binding partners. For instance, MD simulations could elucidate the differences in how the D- and L-isomers interact with the active site of an enzyme or the binding pocket of a receptor.

Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model enzymatic reactions involving 5-methoxy-D-tryptophan with high accuracy, providing detailed information about reaction mechanisms and transition states. This can be particularly useful in the design of novel enzyme variants for its synthesis. Furthermore, in silico screening of compound libraries against potential targets identified through computational methods could fast-track the discovery of new biological activities of 5-methoxy-D-tryptophan and its derivatives.

| Computational Method | Application in 5-methoxy-D-tryptophan Research | Expected Outcome |

| Molecular Dynamics (MD) Simulations | Studying the conformational landscape and binding of the zwitterion to proteins. | Understanding stereospecific interactions and predicting binding affinities. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions and transition states. | Elucidating reaction mechanisms and guiding enzyme engineering. |

| Virtual Screening and Docking | Identifying potential new biological targets for the compound. | Accelerating the discovery of novel therapeutic applications. |

Integration with Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological roles of this compound, it is imperative to integrate its study with various "omics" technologies. This systems-level approach can reveal the broader impact of the compound on cellular networks and pathways.

Metabolomics studies can provide a global view of the metabolic changes induced by the administration of 5-methoxy-D-tryptophan. This can help in identifying its metabolic fate and its downstream effects on other metabolic pathways. nih.govnih.gov

Proteomics can be used to identify proteins that are differentially expressed or post-translationally modified in response to 5-methoxy-D-tryptophan treatment. researchgate.netmdpi.com This can uncover novel signaling pathways and cellular processes that are modulated by the compound. For example, identifying changes in the abundance of proteins involved in inflammation or fibrosis can provide further evidence for its therapeutic potential.

Transcriptomics and genomics can offer insights into the genetic basis of the response to 5-methoxy-D-tryptophan. nih.govnih.govfrontiersin.org Gene expression profiling can reveal the transcriptional reprogramming induced by the compound, while genome-wide association studies could identify genetic variants that influence individual responses to its administration. This integrated omics approach will be crucial in building a holistic picture of the biological functions of this compound and in identifying biomarkers for its activity.

| Omics Technology | Research Application | Potential Discoveries |

| Metabolomics | Profiling metabolic changes upon treatment with 5-methoxy-D-tryptophan. | Identification of metabolic pathways affected and novel bioactive metabolites. |

| Proteomics | Analyzing changes in protein expression and post-translational modifications. | Uncovering new protein targets and signaling networks. |

| Transcriptomics | Measuring changes in gene expression in response to the compound. | Understanding the transcriptional regulatory networks involved in its biological effects. |

| Genomics | Identifying genetic factors influencing the response to the compound. | Discovery of genetic biomarkers for personalized therapeutic strategies. |

Q & A

Q. How to formulate a FINER research question on zwitterion mechanistic studies?

- Guidance : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example : "How do intramolecular hydrogen bonds in this compound modulate proton transfer kinetics in aprotic solvents?"

- Method : Use ’s framework to align hypotheses with computational and experimental feasibility (e.g., AIMD + ultrafast spectroscopy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.